6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
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Overview
Description
6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperazines. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent under controlled conditions.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the benzoannulene structure.
Hydroxylation: The hydroxyl group is introduced into the compound through a hydroxylation reaction using appropriate reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methylpiperazin-1-yl)pyridin-2-amine
- 6-(4-methylpiperazin-1-yl)-1,4-oxazepane hydrochloride
Uniqueness
6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
19839-66-8 |
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Molecular Formula |
C16H25ClN2O |
Molecular Weight |
296.83 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-17-9-11-18(12-10-17)15-8-4-6-13-5-2-3-7-14(13)16(15)19;/h2-3,5,7,15-16,19H,4,6,8-12H2,1H3;1H |
InChI Key |
KEAJJEIXKYOEKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCCC3=CC=CC=C3C2O.Cl |
Origin of Product |
United States |
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